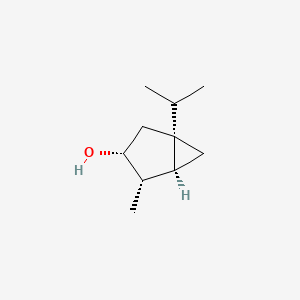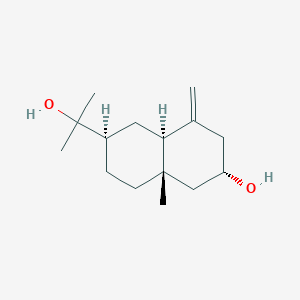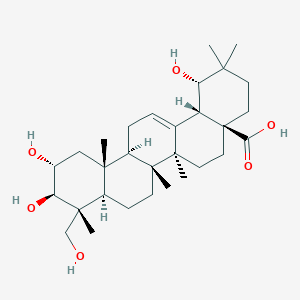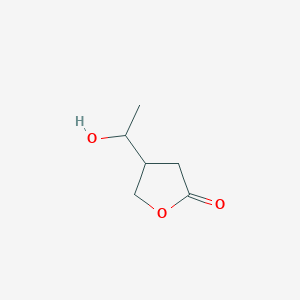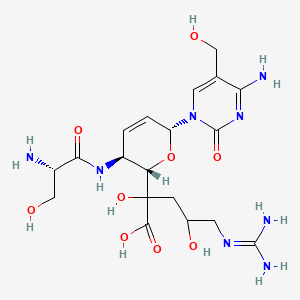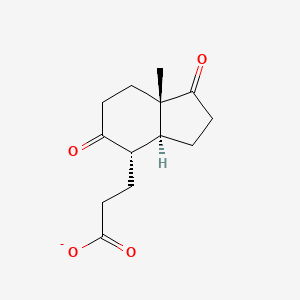
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate is a dioxo monocarboxylic acid anion that is the conjugate base of 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate base of a 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid.
Wissenschaftliche Forschungsanwendungen
Steroid Degradation in Bacteria
Research has shown that Comamonas testosteroni TA441, a bacterium, is capable of degrading steroids. In this process, 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate is formed as an intermediate compound. The ORF18 gene of C. testosteroni TA441 is essential for converting this compound during steroid degradation. Disruption of this gene results in the accumulation of significant amounts of 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate and its derivatives when incubated with steroids like chenodeoxycholic acid and cholic acid (Horinouchi, Hayashi, Koshino, & Kudo, 2006).
Role in Testosterone Degradation
In addition to steroid degradation, this compound plays a crucial role in the specific degradation of testosterone by Comamonas testosteroni TA441. The bacterium utilizes testosterone through a series of biochemical transformations, where 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate is a key intermediate. It is a product of the meta-cleavage reaction of testosterone, further broken down by a series of enzymatic reactions (Horinouchi, Hayashi, Koshino, Kurita, & Kudo, 2005).
Understanding Steroid Degradation Pathways
The research on Comamonas testosteroni TA441 and its interaction with steroids like testosterone offers significant insights into the pathways of steroid degradation in bacteria. This has broader implications for understanding microbial processes in the environment and their potential application in bioremediation or pharmaceutical production. The study of 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate and similar compounds helps in elucidating these complex biochemical pathways (Horinouchi, Hayashi, & Kudo, 2012).
Eigenschaften
Produktname |
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate |
|---|---|
Molekularformel |
C13H17O4- |
Molekulargewicht |
237.27 g/mol |
IUPAC-Name |
3-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]propanoate |
InChI |
InChI=1S/C13H18O4/c1-13-7-6-10(14)8(2-5-12(16)17)9(13)3-4-11(13)15/h8-9H,2-7H2,1H3,(H,16,17)/p-1/t8-,9-,13-/m0/s1 |
InChI-Schlüssel |
PCCFNLPWOFTZPJ-RVBZMBCESA-M |
Isomerische SMILES |
C[C@]12CCC(=O)[C@H]([C@@H]1CCC2=O)CCC(=O)[O-] |
Kanonische SMILES |
CC12CCC(=O)C(C1CCC2=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



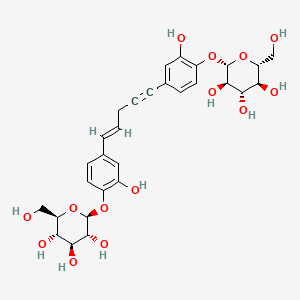
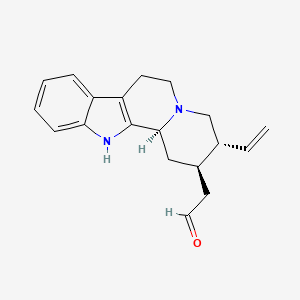
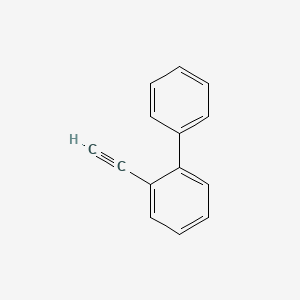
![(3R,4S,5S,6R,7R,9R,10Z,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1254764.png)
![(2S)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254766.png)
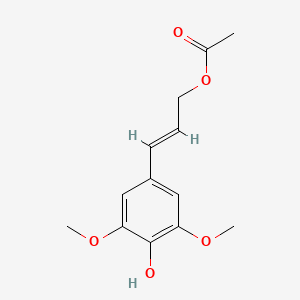
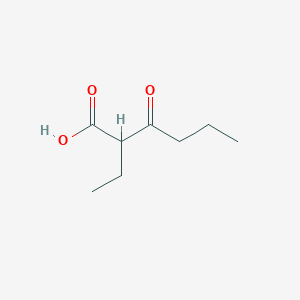
![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)
